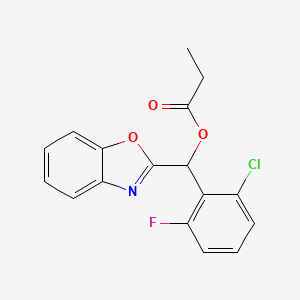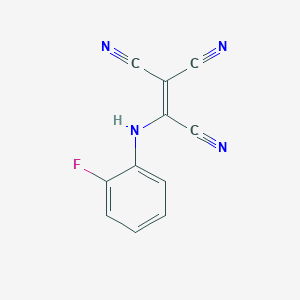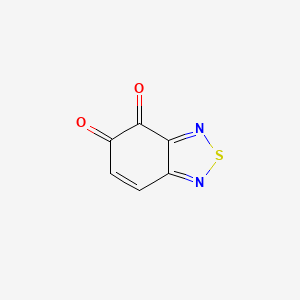
2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique combination of a benzoxazole ring and a substituted phenyl group makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The next step involves the introduction of the 2-chloro-6-fluorophenyl group via electrophilic aromatic substitution reactions. Finally, esterification with propanoic acid or its derivatives completes the synthesis.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoxazolemethanol, alpha-(2-chlorophenyl)-, propanoate (ester)
- 2-Benzoxazolemethanol, alpha-(2-fluorophenyl)-, propanoate (ester)
- 2-Benzoxazolemethanol, alpha-(2-bromophenyl)-, propanoate (ester)
Uniqueness
Compared to similar compounds, 2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance its reactivity and biological activity, making it a valuable compound for various applications.
Properties
| 109282-05-5 | |
Molecular Formula |
C17H13ClFNO3 |
Molecular Weight |
333.7 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] propanoate |
InChI |
InChI=1S/C17H13ClFNO3/c1-2-14(21)23-16(15-10(18)6-5-7-11(15)19)17-20-12-8-3-4-9-13(12)22-17/h3-9,16H,2H2,1H3 |
InChI Key |
FFYHTJUNAXVVRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)



![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)


![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)
